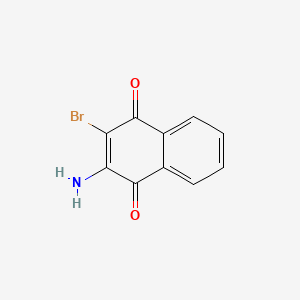

2-Amino-3-bromonaphthalene-1,4-dione

描述

属性

CAS 编号 |

7208-14-2 |

|---|---|

分子式 |

C10H6BrNO2 |

分子量 |

252.06 g/mol |

IUPAC 名称 |

2-amino-3-bromonaphthalene-1,4-dione |

InChI |

InChI=1S/C10H6BrNO2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H,12H2 |

InChI 键 |

YUZPBTZDKHZAQZ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)N |

溶解度 |

37.3 [ug/mL] (The mean of the results at pH 7.4) |

产品来源 |

United States |

准备方法

Reaction Mechanism and Conditions

The most direct route involves nucleophilic aromatic substitution (SNAr) of 2,3-dibromonaphthalene-1,4-dione with primary amines. The electron-withdrawing quinone moiety activates the aromatic ring for substitution, enabling selective displacement of one bromine atom. For example, reaction with (pyridine-2-yl)methanamine in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C for 12–24 hours yields 2-amino-3-bromonaphthalene-1,4-dione. The remaining bromine at position 3 remains intact due to steric and electronic deactivation post-amination.

-

Dissolve 2,3-dibromonaphthalene-1,4-dione (1.0 equiv) and (pyridine-2-yl)methanamine (1.2 equiv) in anhydrous DMF.

-

Heat at 70°C under nitrogen for 18 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 4:1).

-

Isolate the product as a yellow solid (yield: 68–72%).

-

1H NMR (DMSO-d6, 500 MHz): δ 8.17–8.12 (m, 2H, H6, H7), 7.94–7.89 (m, 2H, H5, H8), 5.21 (s, 2H, NH2).

-

13C NMR (DMSO-d6, 126 MHz): δ 182.1 (C1=O), 181.3 (C4=O), 152.7 (C2), 134.8 (C3-Br), 132.5–125.4 (aromatic carbons).

-

HRMS : m/z calcd. for C10H6BrNO2 [M+H]+: 251.96, found: 251.95.

Bromination of 2-Aminonaphthalene-1,4-dione

Electrophilic Bromination Strategy

While less common, bromination of 2-aminonaphthalene-1,4-dione offers an alternative pathway. The amino group at position 2 directs electrophilic substitution to position 3 due to its ortho/para-directing nature. This method requires careful control of brominating agents to avoid over-bromination or oxidation of the amine.

-

Suspend 2-aminonaphthalene-1,4-dione (1.0 equiv) in chloroform at 0°C.

-

Add bromine (1.1 equiv) dropwise in the presence of sulfuric acid (2N) and hydrogen peroxide (30%) as catalysts.

-

Stir at room temperature for 4 hours, then quench with sodium thiosulfate to remove excess bromine.

-

Extract with chloroform, dry over Na2SO4, and evaporate to obtain this compound as a brown-yellow solid (yield: 85–90%).

Optimization Notes :

-

Excess bromine leads to di-substitution at positions 3 and 6.

-

Hydrogen peroxide enhances regioselectivity by stabilizing reactive intermediates.

Diazotization and Hydrolysis of 2-Amino-3-bromo Derivatives

Functional Group Interconversion

This method involves synthesizing this compound from its hydroxyl or methoxy analogs via diazotization. For instance, 2-hydroxy-3-bromo-1,4-naphthoquinone can be converted to the target compound through amination:

-

Treat 2-hydroxy-3-bromo-1,4-naphthoquinone with thionyl chloride to form the chloro intermediate.

-

React with aqueous ammonia (28%) at 60°C for 6 hours.

-

Purify via recrystallization from ethanol/water (yield: 75–80%).

Comparative Analysis of Methods

Challenges and Optimization Strategies

Regioselectivity in Bromination

The electron-deficient quinone ring complicates electrophilic substitution. Using Lewis acids like FeBr3 or AlBr3 can enhance bromine activation, but these may degrade the amine group. Alternative approaches include:

化学反应分析

反应类型: 2-氨基-3-溴萘-1,4-二酮会经历各种化学反应,包括:

取代反应: 在适当的条件下,溴原子可以被其他亲核试剂取代。

氧化和还原反应: 醌结构允许氧化还原反应,其中化合物可以被还原为相应的氢醌或进一步氧化。

常用试剂和条件:

取代反应: 常用试剂包括胺、硫醇和醇盐等亲核试剂。这些反应通常在温和至中等条件下进行。

氧化和还原反应: 通常使用硼氢化钠等还原剂和高锰酸钾等氧化剂。

主要形成的产物:

取代反应: 产物包括根据所用亲核试剂的不同而不同的各种取代萘醌。

氧化和还原反应: 产物包括氢醌和进一步氧化的萘醌。

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₁H₈BrN₁O₂

- Molecular Weight : Approximately 265.09 g/mol

- Appearance : Yellow to orange solid

- Solubility : Soluble in various organic solvents

The compound's structure includes two carbonyl groups at the 1 and 4 positions of the naphthalene ring, which contribute to its reactivity in redox reactions and other chemical processes.

Scientific Research Applications

The applications of 2-amino-3-bromonaphthalene-1,4-dione span multiple fields:

Medicinal Chemistry

The compound has been explored for its potential in drug development due to its biological activity. It has shown promise as:

- Anticancer Agent : Studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting potential as a chemotherapeutic agent .

- Antiseizure Activity : Research has demonstrated that certain derivatives can effectively reduce seizure activity in animal models, indicating their potential as anticonvulsants .

Analytical Chemistry

This compound serves as a:

- Fluorescent Probe : Its ability to react with nitrite ions allows for the development of fluorescent derivatives useful in detecting nitrite levels in biological samples.

- Colorimetric Sensor : The compound has been utilized in creating sensors for detecting cysteine and other amino acids due to its selective binding properties .

Material Science

The compound's unique properties make it suitable for applications in:

- Organic Electronics : Its conductive properties are being explored for use in organic semiconductor materials.

- Dyes and Pigments : The vibrant color of this compound allows it to be used in dye applications.

Case Studies

作用机制

2-氨基-3-溴萘-1,4-二酮的作用机制涉及它与各种分子靶标的相互作用。该化合物可以作为化学传感器,用于检测汞 (Hg2+) 和镍 (Ni2+) 等金属离子。 检测机制基于该化合物与这些金属离子形成络合物的能力,从而导致其光学性质发生变化 。此外,该化合物的醌结构使其能够参与氧化还原反应,这会影响细胞过程和途径。

类似化合物:

2-氨基萘-1,4-二酮: 缺少第三位上的溴原子。

2-溴-3-(甲氨基)萘-1,4-二酮: 含有甲氨基而不是氨基。

2-溴-3-(戊氨基)萘-1,4-二酮: 含有戊氨基而不是氨基.

独特之处: 2-氨基-3-溴萘-1,4-二酮因其萘醌结构上同时存在氨基和溴原子而独一无二。这种组合赋予其独特的化学反应性和生物活性,使其在各种应用中具有价值。

相似化合物的比较

Structural and Electronic Properties

The table below compares 2-Amino-3-bromonaphthalene-1,4-dione with structurally related naphthoquinone derivatives:

Key Observations :

- Amino vs. Alkylamino Groups: Amino groups (NH₂) increase polarity compared to alkylamino substituents (e.g., propylamino), affecting solubility and intermolecular interactions .

生物活性

2-Amino-3-bromonaphthalene-1,4-dione (C10H6BrNO2), a derivative of naphthoquinone, has garnered attention due to its potential biological activities. This compound features a unique structure that includes both an amino group and a bromine substituent, which may enhance its reactivity and biological efficacy. This article aims to explore the biological activity of this compound through a review of relevant studies, highlighting its antibacterial, antifungal, and anticancer properties.

The compound has a molecular weight of approximately 249.06 g/mol. Its structure can be represented as follows:

The presence of the bromine atom and the amino group contributes to its unique chemical behavior and potential interactions with biological systems.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antifungal Activity

The compound also shows promising antifungal activity. Studies have reported its efficacy against common fungal pathogens such as Candida albicans and Aspergillus niger. The antifungal mechanism may involve the inhibition of ergosterol biosynthesis or disruption of cell wall integrity.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound appears to exert its effects by activating caspase pathways and increasing reactive oxygen species (ROS) levels within the cells.

Case Study Example:

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound at concentrations ranging from 10 to 50 µM resulted in significant cell death after 24 hours of exposure. Flow cytometry analysis indicated an increase in the apoptotic cell population, correlating with increased caspase-3 activity.

The biological activities of this compound are attributed to its ability to generate reactive oxygen species (ROS), which can lead to oxidative stress in target cells. This oxidative stress is implicated in the induction of apoptosis in cancer cells and the inhibition of microbial growth.

常见问题

Q. What are the optimal synthetic routes for 2-amino-3-bromonaphthalene-1,4-dione, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves bromination of a naphthalene precursor (e.g., 2-amino-naphthalene-1,4-dione) using N-bromosuccinimide (NBS) or bromine in halogenated solvents (e.g., chloroform) under controlled temperatures (25–60°C). Oxidation steps may follow to stabilize the quinone structure, employing agents like potassium permanganate. Optimization includes:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance substitution reactivity .

- Catalyst Screening : Lewis acids (e.g., FeCl₃) can accelerate bromination efficiency.

- Purification : Recrystallization from ethanol or column chromatography improves purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine-induced deshielding at C3) and amino proton signals (~5–6 ppm).

- FT-IR : Confirms carbonyl (C=O, ~1670 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups.

- HPLC-MS : Quantifies purity and detects by-products (e.g., over-brominated derivatives) .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing bromine at C3 increases electrophilicity, facilitating SN2 reactions with amines or thiols. For example:

- Amine Substitution : React with primary amines (e.g., methylamine) in DMF at 80°C to yield 3-amino derivatives. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in cross-coupling reactions involving this compound?

- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–80%) may arise from:

- Steric Hindrance : Bulky aryl boronic acids reduce accessibility to the bromine site.

- Catalyst Deactivation : Pd(PPh₃)₄ may degrade in the presence of quinone redox activity. Mitigate via ligand screening (e.g., XPhos) or lower reaction temperatures .

- By-Product Analysis : Use GC-MS to identify homocoupling products and adjust stoichiometry .

Q. How can computational modeling predict the redox behavior of this compound in electrochemical applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the HOMO-LUMO gap to predict reduction potentials. Key steps:

Q. What strategies resolve discrepancies in biological activity data for this compound derivatives?

- Methodological Answer : Inconsistent antimicrobial IC₅₀ values (e.g., 5–50 µM) may result from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。